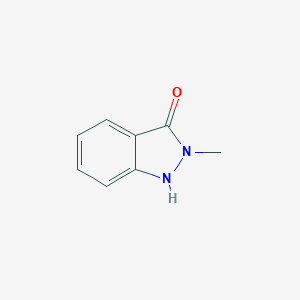

2-methyl-1H-indazol-3(2H)-one

Descripción general

Descripción

2-Metil-1,2-dihidro-indazol-3-ona es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son estructuras bicíclicas que consisten en un anillo de benceno fusionado a un anillo de pirazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Metil-1,2-dihidro-indazol-3-ona se puede lograr a través de varios métodos. Un enfoque común implica la ciclación de 2-azidobenzaldehídos con aminas, que forma el sistema de anillo de indazol . Otro método incluye el uso de reacciones catalizadas por metales de transición, como la ciclación catalizada por cobre de o-haloaril-N-tosilhidrazonas .

Métodos de producción industrial: La producción industrial de 2-Metil-1,2-dihidro-indazol-3-ona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Metil-1,2-dihidro-indazol-3-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una variedad de derivados de indazol sustituidos .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-methyl-1H-indazol-3(2H)-one serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of indazole, including this compound, possess antimicrobial effects against various pathogens.

- Anticancer Activity: Research indicates that this compound can inhibit cancer cell proliferation. For instance, Wang et al. demonstrated that certain derivatives showed potent inhibitory activity against Bcr-Abl wild type and T315I mutant leukemia cells with IC50 values as low as 0.014 μM .

Medicine

The medicinal applications of this compound are extensive:

- Therapeutic Agent Development: It is being investigated for its potential in treating cancer and inflammatory conditions. A notable study by Hu et al. found that certain indazole derivatives exhibited anti-proliferative effects against multiple human cancer cell lines, with IC50 values ranging from single-digit nanomolar to micromolar levels .

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in pharmaceutical synthesis. Its role as a precursor in the synthesis of synthetic cannabinoids highlights its versatility .

Case Study 1: Anticancer Activity

A series of 1H-indazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. Among them, compound 93 was identified as the most potent inhibitor with IC50 values of 8.3 nM against HL60 cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of indazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Mecanismo De Acción

El mecanismo de acción de 2-Metil-1,2-dihidro-indazol-3-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos .

Compuestos similares:

2H-Indazol: Otro compuesto similar con formas tautómeras distintas y actividades biológicas.

Indol: Un compuesto heterocíclico relacionado con diversas aplicaciones en química medicinal.

Singularidad: 2-Metil-1,2-dihidro-indazol-3-ona es único debido a su patrón de sustitución específico y la presencia de un grupo metilo en la segunda posición. Esta característica estructural puede influir en su reactividad química y actividad biológica, convirtiéndola en un compuesto valioso para la investigación y el desarrollo .

Comparación Con Compuestos Similares

2H-Indazole: Another similar compound with distinct tautomeric forms and biological activities.

Indole: A related heterocyclic compound with diverse applications in medicinal chemistry.

Uniqueness: 2-Methyl-1,2-dihydro-indazol-3-one is unique due to its specific substitution pattern and the presence of a methyl group at the second position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Actividad Biológica

2-Methyl-1H-indazol-3(2H)-one (CAS No. 1848-40-4) is a compound within the indazole class known for its diverse biological activities. This article reviews its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings.

Chemical Structure

The molecular formula of this compound is . Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of indazole can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated effectiveness against breast cancer cells by inducing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .

- Antifungal Properties : Recent evaluations suggest that certain indazole derivatives exhibit broad-spectrum antifungal activity against Candida species. Notably, compounds with specific substituents on the indazole ring showed enhanced efficacy against both susceptible and resistant strains of Candida glabrata and Candida albicans .

The biological effects of this compound are mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Indazole derivatives have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, some compounds target indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the immune response that is often upregulated in tumors .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells. Research indicates that it can disrupt mitochondrial function, leading to increased ROS levels and subsequent cell death .

Structure-Activity Relationships (SAR)

The efficacy of this compound and its derivatives can be significantly influenced by structural modifications. Studies have highlighted that:

- Substituents at the 4-position and 6-position on the indazole ring play crucial roles in enhancing biological activity.

- The presence of specific functional groups can improve solubility and membrane permeability, which are vital for drug design .

Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated potent anticancer activity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Showed significant antifungal activity against C. albicans with a minimum inhibitory concentration (MIC) of 5 µg/mL. |

| Study C | Explored SAR and found that methyl substitutions at specific positions enhanced IDO1 inhibition significantly compared to unsubstituted analogs. |

Propiedades

IUPAC Name |

2-methyl-1H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNXGZRMUROVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343553 | |

| Record name | 2-methyl-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-40-4 | |

| Record name | 2-methyl-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.